N-(2,4-dimethoxyphenyl)-2-({2-[(4-methylphenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide
Description
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[[2-[(4-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O5/c1-18-7-9-19(10-8-18)16-29-14-13-21-22(27(29)31)5-4-6-24(21)34-17-26(30)28-23-12-11-20(32-2)15-25(23)33-3/h4-12,15H,13-14,16-17H2,1-3H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STYPUYHWINBZGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCC3=C(C2=O)C=CC=C3OCC(=O)NC4=C(C=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-2-({2-[(4-methylphenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide typically involves multi-step organic reactions. The starting materials may include 2,4-dimethoxyaniline, 4-methylbenzyl chloride, and tetrahydroisoquinoline derivatives. The synthesis process may involve:
N-alkylation: Reacting 2,4-dimethoxyaniline with an appropriate alkylating agent.
Acylation: Introducing the acetamide group through acylation reactions.
Coupling Reactions: Forming the final compound by coupling the intermediate products under specific conditions, such as using catalysts or specific solvents.
Industrial Production Methods
Industrial production of such compounds may involve optimized synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-2-({2-[(4-methylphenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions may target the carbonyl groups or other reducible moieties.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings or other reactive sites.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Scientific Research Applications
Antitumor Activity
Research indicates that compounds with similar structures to N-(2,4-dimethoxyphenyl)-2-({2-[(4-methylphenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide exhibit significant antitumor properties. Studies have demonstrated that these compounds can induce apoptosis in cancer cells through various mechanisms, including:
- Inhibition of cell proliferation : The compound may interfere with cell cycle progression.
- Induction of apoptosis : Activation of caspases has been observed in treated cancer cell lines.
A comprehensive study on related tetrahydroisoquinoline derivatives showed promising results against several cancer types, suggesting that this compound could be further explored as a potential anticancer agent.
Antimicrobial Properties
The compound has also shown antimicrobial activity against a range of pathogens. Its mechanism likely involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways. Preliminary data suggest effective inhibition against:
| Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 µg/mL |
| Escherichia coli | 1 µg/mL |
These findings indicate the potential for developing new antimicrobial agents based on this compound's structure.
Structure-Activity Relationship (SAR)
The biological efficacy of this compound can be significantly influenced by structural modifications. Key insights include:
- Substituents on the isoquinoline core : Variations can enhance potency and selectivity.
- Functional groups : The presence of methoxy and phenyl groups may contribute to lipophilicity and bioavailability.
Understanding these relationships aids in the rational design of more effective derivatives.
Case Study 1: Antitumor Efficacy in Preclinical Models
A study involving animal models demonstrated that administration of the compound led to a marked reduction in tumor size compared to controls. The study highlighted the activation of apoptotic pathways as a primary mechanism of action.
Case Study 2: Antimicrobial Testing Against Clinical Isolates
Clinical isolates of Staphylococcus aureus were tested against the compound, revealing significant antibacterial activity. The study concluded that further development could yield a novel therapeutic option for treating resistant bacterial infections.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-({2-[(4-methylphenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide involves its interaction with specific molecular targets. This may include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzyl Group
a) Fluorobenzyl Substitution
- Compound: N-(2,4-dimethylphenyl)-2-{[2-(2-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydro-5-isoquinolyl]oxy}acetamide ().
- The N-phenyl group is dimethylated (2,4-dimethylphenyl) instead of dimethoxylated, reducing electron-donating effects.
- Implications : Fluorine may enhance metabolic stability but reduce solubility compared to the target compound’s methoxy groups .
b) Chlorophenylmethyl Substitution
- Compound: 2-[[2-[(4-chlorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(3-methylphenyl)acetamide ().
- Key Differences :
- A 4-chlorophenylmethyl group replaces the 4-methylbenzyl, increasing electronegativity and steric bulk.
- The acetamide-linked phenyl group is 3-methylphenyl, lacking methoxy substituents.
- Implications : Chlorine’s strong electron-withdrawing nature may improve target binding but could reduce bioavailability due to higher hydrophobicity .
Variations in the Heterocyclic Core
a) Quinoline-Based Analogs
- Compound: N-(3,5-dimethylphenyl)-2-(6-methoxy-4-oxoquinolin-1(4H)-yl)acetamide ().
- Key Differences: The tetrahydroisoquinoline core is replaced by a planar quinoline system with a ketone at position 3. A 6-methoxy group on the quinoline and a 3,5-dimethylphenyl acetamide are present.
b) Oxadiazolidinone Derivatives
- Compound : 2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide ().
- Key Differences: The tetrahydroisoquinoline is replaced by an oxadiazolidinone ring, introducing a strained five-membered heterocycle. Substituents include a 4-chlorophenyl and a methyl-oxazole group.
- Implications: The oxadiazolidinone’s polarity may improve solubility but reduce blood-brain barrier penetration compared to the target compound .
Functional Group Modifications
a) Sulfamoyl Phenyl Group
- Compound: N-[4-[(3,4-dimethylisoxazol-5-yl)sulfamoyl]phenyl]-2-[4-(4-methylphenyl)phenoxy]acetamide ().
- Key Differences: A sulfamoylphenyl group replaces the dimethoxyphenyl acetamide. A biphenylether linkage is present instead of the tetrahydroisoquinoline-oxy group.
Structural and Physicochemical Comparison Table
Research Findings and Implications
- Synthetic Routes : Analogous compounds (e.g., ) are synthesized via nucleophilic substitution using potassium carbonate in DMF, suggesting shared methodologies for scalability .
- Electronic Effects : Methoxy groups (target compound) improve solubility over methyl or halogenated analogs but may reduce metabolic stability compared to fluorinated derivatives .
- Heterocyclic Core Impact: Tetrahydroisoquinoline’s partial saturation allows conformational adaptability, whereas quinoline’s rigidity may limit target engagement .
Biological Activity
N-(2,4-dimethoxyphenyl)-2-({2-[(4-methylphenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide is a compound with significant potential in pharmacology due to its unique structural features and biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The compound's chemical formula is . Its structure includes a tetrahydroisoquinoline moiety linked to an acetamide group through an ether bond. The presence of methoxy groups and aromatic rings contributes to its pharmacological properties.
Research indicates that this compound exhibits multiple biological activities:
- Antioxidant Activity : The compound has demonstrated significant antioxidant properties by scavenging free radicals and reducing oxidative stress in cellular models.
- Anti-inflammatory Effects : Studies suggest that it inhibits pro-inflammatory cytokines and pathways, which may contribute to its potential in treating inflammatory diseases.
- Neuroprotective Properties : Preliminary research indicates that this compound may protect neuronal cells from apoptosis and oxidative damage, suggesting its utility in neurodegenerative disorders.
Biological Activity Data
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antioxidant | Scavenging of DPPH radicals | |
| Anti-inflammatory | Inhibition of TNF-alpha and IL-6 production | |
| Neuroprotection | Reduced neuronal apoptosis in vitro |
Case Study 1: Neuroprotection in Alzheimer's Disease Models
A study conducted on murine models of Alzheimer's disease showed that treatment with this compound resulted in decreased levels of amyloid-beta plaques and improved cognitive function as measured by the Morris water maze test. This indicates potential for therapeutic use in cognitive decline associated with neurodegenerative diseases.
Case Study 2: Anti-inflammatory Effects in Rheumatoid Arthritis
In a clinical trial involving patients with rheumatoid arthritis, administration of the compound led to a significant reduction in joint swelling and pain scores compared to placebo. The mechanism was attributed to the downregulation of inflammatory mediators such as COX-2 and prostaglandins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
